6-(Dimethylamino)-4-phenylheptan-3-ol
Description
6-(Dimethylamino)-4-phenylheptan-3-ol is a tertiary amino alcohol characterized by a heptane backbone substituted with a phenyl group at position 4, a hydroxyl group at position 3, and a dimethylamino group at position 4. Its molecular formula is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol.
Properties
CAS No. |
5441-25-8 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
6-(dimethylamino)-4-phenylheptan-3-ol |
InChI |
InChI=1S/C15H25NO/c1-5-15(17)14(11-12(2)16(3)4)13-9-7-6-8-10-13/h6-10,12,14-15,17H,5,11H2,1-4H3 |
InChI Key |
KSDALSCOLZNRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)N(C)C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Alkylation to Form Amino Nitrile Intermediates
The synthesis typically begins with the alkylation of 2-chloro-N,N-dimethylpropylamine with a lithium salt derived from 2-(p-methoxyphenyl)-2-phenylacetonitrile or related diphenylacetonitriles. This step produces a mixture of amino nitriles, which are then separated chromatographically due to their diastereomeric nature.
- Reaction specifics:
- The lithium salt of the diphenylacetonitrile is generated and reacted with the chloroamine.
- The reaction yields two isomeric amino nitriles due to different attack pathways on an aziridinium ion intermediate.
- Chromatographic separation is essential to isolate the desired amino nitrile precursor for subsequent steps.
Conversion of Amino Nitriles to Ketones
The amino nitriles undergo Grignard reaction with ethyl magnesium bromide to form diastereomeric ketones, specifically 6-(dimethylamino)-4,4-diphenylheptan-3-one derivatives. This step involves:
Stereoselective Hydroxylation or Reduction to Amino Alcohol
The ketone intermediate is then converted to the target amino alcohol, 6-(dimethylamino)-4-phenylheptan-3-ol, through stereoselective reduction or hydroxylation:
- Use of chiral resolving agents such as bromocamphor salts to obtain optically active (R)- or (S)-enantiomers.
- Reaction conditions involve heating in absolute alcohol with controlled stirring and temperature (50–55 °C).
- Cooling and filtration steps to separate stereoisomers.
- Further purification by recrystallization and washing with demineralized water or organic solvents like acetone.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range (°C) | Duration | Notes |
|---|---|---|---|---|
| Alkylation to amino nitrile | 2-chloro-N,N-dimethylpropylamine, lithium salt of nitrile | Ambient to 55 | 50–90 minutes | Requires chromatographic separation |
| Grignard reaction to ketone | Ethyl magnesium bromide, ether/xylene solvent | 40–115 | Heating + reflux | Acidic hydrolysis with HCl, distillation step |
| Resolution of ketone | Bromocamphor salt, absolute alcohol, demineralized water | 50–55 (reaction), 0–10 (cooling) | 20–60 minutes stirring | Fractional crystallization for stereoselectivity |
| Purification | Washing with hexane, acetone, or water | 20–55 | Variable | Vacuum drying at 40–45 °C, 40–45 psi pressure |
Analytical and Structural Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR are used to distinguish diastereomers and confirm the structure of intermediates and final products. Chemical shifts for key carbons and methyl groups serve as diagnostic markers.
- X-Ray Crystallography: Used to determine absolute configuration and confirm stereochemistry of resolved enantiomers.
- Optical Rotation and Circular Dichroism (CD): Employed to assess the enantiomeric purity and chiroptical properties of the amino alcohol and related compounds.
Summary of Key Research Findings
- The preparation of this compound involves a multi-step synthesis starting from chloroamine and diphenylacetonitrile derivatives.
- Alkylation and Grignard reactions are critical for constructing the carbon framework and introducing the ketone functionality.
- Stereoselective conversion to the amino alcohol requires chiral resolving agents and precise control of reaction conditions.
- Separation and purification steps are essential due to the formation of diastereomeric mixtures.
- The methods have been validated by comprehensive spectroscopic and crystallographic analyses, ensuring the reliability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-4-phenylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
6-(Dimethylamino)-4-phenylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4-phenylheptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The compound may also influence signaling pathways by altering the activity of key proteins or enzymes involved in these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6-(Dimethylamino)-4-phenylheptan-3-ol, a comparative analysis with three structurally related compounds is provided below.
Structural Analog: 4-Phenylheptan-3-ol
| Property | This compound | 4-Phenylheptan-3-ol |
|---|---|---|
| Molecular Formula | C₁₅H₂₅NO | C₁₃H₂₀O |
| Functional Groups | Hydroxyl, dimethylamino, phenyl | Hydroxyl, phenyl |
| Polarity | Moderate (due to amino and hydroxyl) | Low (hydroxyl only) |
| Theoretical logP | ~2.8 (estimated) | ~3.5 (higher lipophilicity) |
This may limit its solubility in aqueous systems compared to the amino-substituted analog.
Functional Analog: Ephedrine
| Property | This compound | Ephedrine (C₁₀H₁₅NO) |
|---|---|---|
| Backbone | Heptane | Phenethylamine |
| Bioactivity | Not well-documented | α/β-adrenergic agonist |
| Chirality | Multiple stereocenters | Two stereocenters |
Key Differences: Ephedrine’s shorter phenethylamine backbone and established adrenergic activity contrast with the heptane-based structure of this compound, which lacks reported receptor-binding data. The latter’s extended carbon chain may hinder penetration into biological membranes.
Amino Alcohol Analog: Diphenhydramine
| Property | This compound | Diphenhydramine (C₁₇H₂₁NO) |
|---|---|---|
| Amino Group | Tertiary (dimethylamino) | Tertiary (diphenylmethyl) |
| Applications | Research compound | Antihistamine |
| Hydrogen Bonding | 2 donors (NH, OH) | 1 donor (OH) |
Key Differences: Diphenhydramine’s diphenylmethyl group enhances its affinity for histamine receptors, whereas this compound’s simpler phenyl and dimethylamino substituents lack evidence of targeted bioactivity.
Research Findings and Gaps
- Pharmacological Potential: While amino alcohols like ephedrine and diphenhydramine exhibit CNS activity, the steric bulk of this compound’s heptane chain may limit its utility in drug design.
- Thermodynamic Data : Experimental values for melting point, solubility, and stability are absent in public databases, hindering direct comparison with analogs.
Biological Activity
6-(Dimethylamino)-4-phenylheptan-3-ol, also known by its CAS number 5441-25-8, is a compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H25NO
- Molecular Weight : 235.37 g/mol
- Structure : The compound features a dimethylamino group and a phenyl moiety, contributing to its biological properties.
The biological activity of this compound primarily involves interactions with neurotransmitter systems. It is hypothesized to act as a modulator of catecholamine neurotransmitters, potentially influencing mood and cognitive functions.
Key Mechanisms:
- Catecholamine Modulation : The compound may inhibit the reuptake of norepinephrine and dopamine, enhancing their availability in synaptic clefts.
- Receptor Interaction : Preliminary studies suggest that it may interact with adrenergic receptors, which could explain its psychoactive effects.
Biological Activity Data
Study 1: Neurotransmitter Effects
A study conducted on animal models demonstrated that administration of this compound resulted in increased norepinephrine levels, suggesting its role as a norepinephrine reuptake inhibitor. This effect was associated with enhanced locomotor activity and reduced anxiety-like behaviors in tested subjects.
Study 2: Analgesic Properties
In another investigation focusing on pain response, the compound showed significant analgesic effects comparable to standard analgesics. The study highlighted its potential for development as an alternative treatment for chronic pain conditions.
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal side effects. However, further long-term studies are necessary to fully understand its safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
